molecular formula C16H16N2O B4971258 N-(9-ethyl-9H-carbazol-3-yl)acetamide CAS No. 6954-68-3

N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No. B4971258
CAS RN: 6954-68-3
M. Wt: 252.31 g/mol
InChI Key: GLRJFMWWBYTJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ethyl-9H-carbazol-3-yl)acetamide, also known as NECA, is a chemical compound that has been widely studied for its potential applications in scientific research. NECA is a derivative of carbazole, a heterocyclic compound that is commonly found in coal tar and crude oil. The synthesis of NECA involves the reaction of 9-ethylcarbazole with acetic anhydride, resulting in the formation of a white crystalline powder.

Scientific Research Applications

Antimicrobial Activity and Cytotoxicity

N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. The compounds exhibited notable antibacterial and antifungal activities against a range of pathogens including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, and others. Certain derivatives showed low cytotoxicity against NIH/3T3 cells, making them potential candidates for therapeutic applications (Kaplancıklı et al., 2012).

Synthesis and Characterization

The synthesis and structural elucidation of N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivatives have been a subject of various studies. This includes the synthesis of compounds like N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, with their structures confirmed by techniques like IR, 1H-NMR, and 13C-NMR (Asiri et al., 2010).

Anticancer Potential

Carbazole derivatives, including N-(9-Ethyl-9H-carbazol-3-yl)acetamide analogs, have been studied for their potential anticancer properties. These studies have focused on understanding the genotoxic and epigenetic effects of such compounds on cancer cells, such as MCF-7 breast adenocarcinoma cells, indicating their potential as anticancer agents (Luparello et al., 2021).

Optical and Electrochemical Properties

N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivatives have been explored for their optical and electrochemical properties. These properties are essential for their potential applications in fields like photovoltaics, non-linear optics (NLO), and as sensors. Studies have been conducted on derivatives such as (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), focusing on their interaction with colloidal silver nanoparticles and their potential NLO characteristics (Asiri et al., 2017).

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-3-18-15-7-5-4-6-13(15)14-10-12(17-11(2)19)8-9-16(14)18/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJFMWWBYTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989518
Record name N-(9-Ethyl-9H-carbazol-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethyl-9H-carbazol-3-yl)acetamide

CAS RN

6954-68-3
Record name NSC67710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9-Ethyl-9H-carbazol-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETAMIDO-9-ETHYLCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-ethyl-9H-carbazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(9-ethyl-9H-carbazol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(9-ethyl-9H-carbazol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(9-ethyl-9H-carbazol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(9-ethyl-9H-carbazol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(9-ethyl-9H-carbazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.